

# chemical structure and properties of Cyprodinil

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## Compound of Interest

Compound Name: *Cyprodinil*

Cat. No.: *B131803*

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An In-depth Technical Guide to the Chemical Structure and Properties of **Cyprodinil**

## Introduction

**Cyprodinil** is a broad-spectrum, systemic fungicide belonging to the anilinopyrimidine class of chemicals.[1][2] It is utilized in agriculture to control a variety of fungal diseases on crops such as cereals, grapes, pome fruit, stone fruit, and vegetables.[3][4] Its primary mechanism of action involves the inhibition of methionine biosynthesis, a crucial amino acid for fungal growth and development.[1][5][6] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Cyprodinil**, intended for researchers and professionals in drug and pesticide development.

## Chemical Identity and Structure

**Cyprodinil** is chemically identified as 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine.[2][3][5] It is a member of the aminopyrimidine class, characterized by a pyrimidine ring substituted with an amino group.[3][7]

Table 1: Chemical Identifiers for **Cyprodinil**

Identifier	Value	Reference
IUPAC Name	4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine	[2][3][5]
CAS Number	121552-61-2	[3][5][8]
Molecular Formula	C <sub>14</sub> H <sub>15</sub> N <sub>3</sub>	[3][5][8]
Molecular Weight	225.29 g/mol	[8][9]
Canonical SMILES	<chem>CC1=CC(=NC(=N1)NC2=CC=CC=C2)C3CC3</chem>	[3][9]
InChI Key	HAORKNGNJCEJBX-UHFFFAOYSA-N	[3][10]
Synonyms	CGA 219417	[5][11]

## Physicochemical Properties

**Cyprodinil** is a fine, beige, crystalline solid with a weak odor.[3][4] It is lipophilic, as indicated by its octanol/water partition coefficient (log P), and is considered a weak base.[12] The technical grade material can exist in two crystalline forms, designated as modification A and modification B, which exhibit slightly different physical properties.[4]

Table 2: Physicochemical Data for **Cyprodinil**

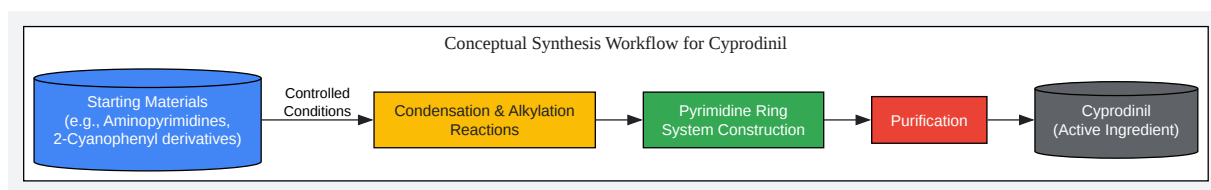
Property	Value	Conditions	Reference
Melting Point	75.9 °C	[3][5]	
71.3 °C	Crystal Form A	[5]	
76.4 °C	Crystal Form B	[5]	
Boiling Point	>360 °C	Standard Pressure	[5]
406.0 °C	[9]		
Vapor Pressure	5.1 x 10 <sup>-4</sup> Pa	Crystal Form A, 25 °C	[5]
4.7 x 10 <sup>-4</sup> Pa	Crystal Form B, 25 °C	[5]	
Density	1.21 g/cm <sup>3</sup>	20 °C	[3][5]
Water Solubility	20 mg/L	pH 5.0, 25 °C	[3][5]
13 mg/L	pH 7.0, 25 °C	[3][5]	
15 mg/L	pH 9.0, 25 °C	[5]	
Solubility in Organic Solvents	Acetone: >500 g/L	25 °C	[5]
Dichloromethane: >500 g/L	25 °C	[5]	
Ethyl acetate: >500 g/L	25 °C	[5]	
Toluene: 440 g/L	25 °C	[5]	
Methanol: 150 g/L	25 °C	[5]	
n-Octanol: 140 g/L	25 °C	[5]	
n-Hexane: 26 g/L	25 °C	[5]	
Octanol-Water Partition Coefficient (log P)	3.9	pH 5.0, 25 °C	[4][5]
4.0	pH 7.0 & 9.0, 25 °C	[4][5]	

Dissociation Constant (pKa)	4.44 (Weak Base)	[3][12]	
Henry's Law Constant	$6.6 \times 10^{-3}$ to $7.2 \times 10^{-3}$ Pa m <sup>3</sup> /mol	Calculated	[4][5]

## Synthesis and Formulation

### General Synthesis Pathway

The synthesis of **Cyprodinil** involves the construction of the pyrimidine ring system followed by the attachment of the substituted phenyl group.[13] Key steps generally include the condensation and alkylation of intermediates like 2-cyanophenyl derivatives and aminopyrimidines under controlled reaction conditions to produce the final active compound. [13]



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Caption: High-level conceptual workflow for the chemical synthesis of **Cyprodinil**.

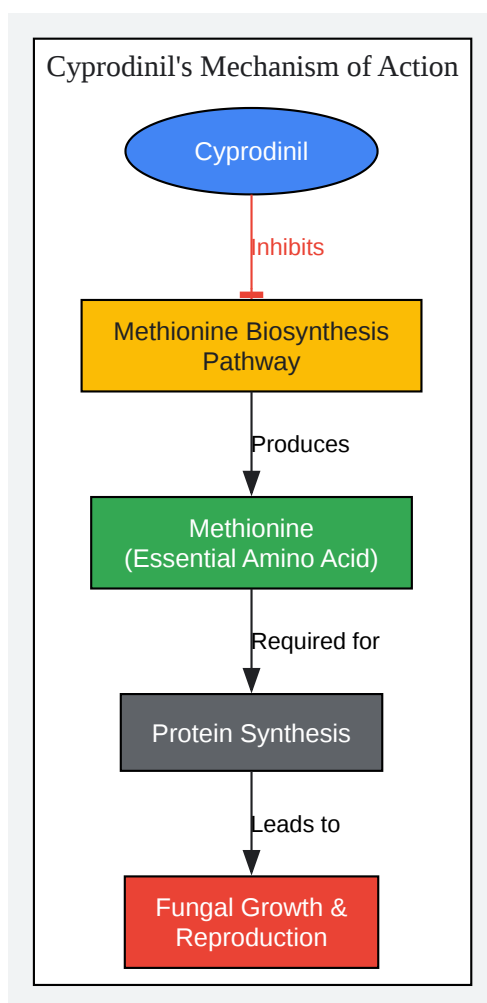
## Formulations

**Cyprodinil** is commercially available in various formulations, often in combination with other fungicides to broaden the spectrum of activity and manage resistance. Common formulations include water-dispersible granules (WG) and emulsifiable concentrates (EC).[5] For example, it is formulated as WG 500, WG 750, and in mixtures such as with fludioxonil (WG 375).[5]

## Mechanism of Action and Biological Properties

### Fungal Growth Inhibition

**Cyprodinil**'s primary mode of action is the inhibition of methionine biosynthesis in fungi.[1][5][6] Methionine is an essential amino acid required for protein synthesis. By disrupting this pathway, **Cyprodinil** effectively halts fungal growth and reproduction.[1] It is classified under FRAC (Fungicide Resistance Action Committee) Group 9.[14] The fungicide is systemic, meaning it is absorbed by the plant and translocated within its tissues, providing both preventative and curative action against infections.[1][13] It inhibits germ tube elongation, mycelial growth, and the penetration of the host plant surface.[3][4]



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Caption: Signaling pathway illustrating **Cyprodinil**'s inhibition of methionine biosynthesis.

## Spectrum of Activity and Efficacy

**Cyprodinil** is effective against a range of phytopathogenic fungi. Its efficacy has been quantified through IC<sub>50</sub> values (the concentration required to inhibit 50% of growth).

Table 3: In Vitro Efficacy (IC<sub>50</sub>) of **Cyprodinil** Against Various Fungi

Fungal Species	IC <sub>50</sub> (μM)	Medium	Reference
Botrytis cinerea	0.44	Amino acid-free	[10][15]
Pseudocercospora herpotrichoides	4.8	Amino acid-free	[10][15]
Magnaporthe oryzae (as H. oryzae)	0.03	Amino acid-free	[10][15]

The inhibitory effect of **Cyprodinil** can be reversed by the addition of methionine or homocysteine to the growth medium, confirming its specific mode of action.[10]

## Other Biological Activities

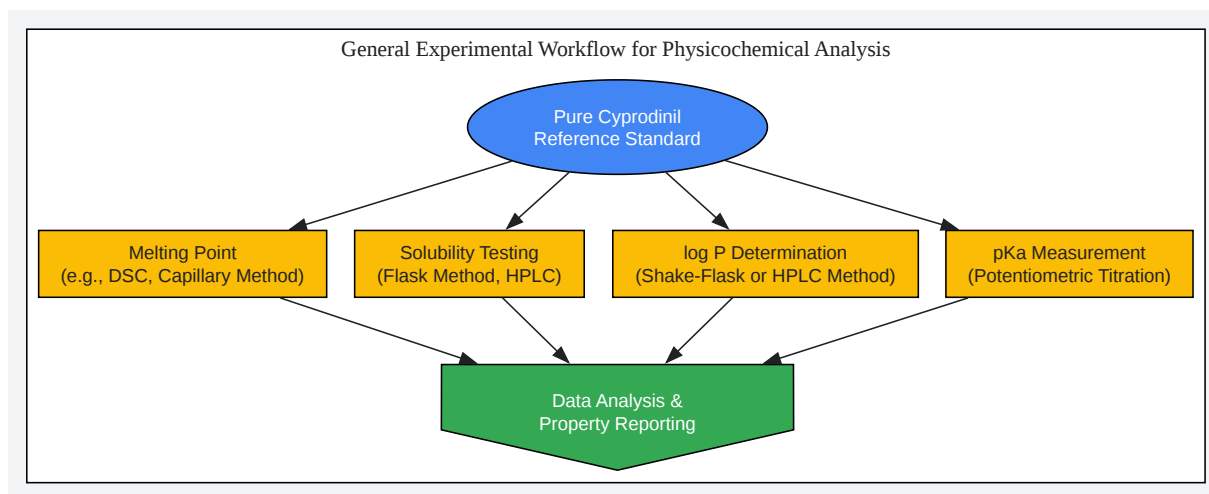
Beyond its fungicidal properties, studies have shown that **Cyprodinil** can interact with other biological systems. It has been identified as an aryl hydrocarbon receptor (AhR) agonist and can exhibit both anti-androgenic and androgenic activities in certain assay systems.[3][15] For instance, in MDA-kb2 cells, it acts as an androgen receptor (AR) agonist in the absence of DHT (EC<sub>20</sub> = 1.91 μM) and inhibits the effect of DHT (IC<sub>20</sub> = 15.1 μM).[10][15]

## Experimental Protocols

Detailed, step-by-step experimental protocols for the data cited are proprietary to the originating laboratories and are not available in the public domain literature searched. However, the determination of the physicochemical and biological properties mentioned in this guide follows standardized methodologies.

## Physicochemical Property Determination (General Methodology)

A general workflow for characterizing a chemical compound like **Cyprodinil** is outlined below.



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Caption: Standard workflow for determining key physicochemical properties of a compound.

- **Melting Point:** Typically determined using Differential Scanning Calorimetry (DSC) or the capillary method, following OECD Guideline 102.
- **Solubility:** The flask method (OECD Guideline 105) is commonly used, where the compound is agitated in a solvent at a constant temperature until equilibrium is reached, followed by concentration measurement via techniques like HPLC.
- **Log P (Octanol-Water Partition Coefficient):** The shake-flask method (OECD Guideline 107) is the standard, involving partitioning the substance between n-octanol and water and measuring its concentration in each phase.
- **pKa:** Determined by methods such as potentiometric titration or spectrophotometry, which measure changes in the molecule's properties as a function of pH.

## In Vitro Bioassays (General Methodology)

- **IC<sub>50</sub> Determination:** Fungal isolates are cultured on a suitable medium (e.g., amino acid-free agar) containing a serial dilution of **Cyprodinil**. The radial growth of the mycelium is measured after a set incubation period. The IC<sub>50</sub> value is then calculated by plotting the percentage of growth inhibition against the logarithm of the fungicide concentration.

## Stability and Environmental Fate

**Cyprodinil** is hydrolytically stable in a pH range of 4 to 9 at 25 °C, with a half-life (DT50) of well over a year.[3][4] However, it is susceptible to photolysis in water, with a reported DT50 ranging from 0.4 to 13.5 days.[3] In soil, it dissipates with a DT50 of 20 to 60 days under normal temperature and humidity conditions.[3]

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